4-(Hydroxymethyl)-4-phenylcyclohexanol

Catalog No.
S15855751
CAS No.
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hydroxymethyl)-4-phenylcyclohexanol

Product Name

4-(Hydroxymethyl)-4-phenylcyclohexanol

IUPAC Name

4-(hydroxymethyl)-4-phenylcyclohexan-1-ol

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2

InChI Key

VTTUTBMHSGZGAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)(CO)C2=CC=CC=C2

4-(Hydroxymethyl)-4-phenylcyclohexanol is an organic compound with the molecular formula C13H18O2C_{13}H_{18}O_{2} and a molecular weight of 206.28 g/mol. It features a cyclohexanol structure substituted with a hydroxymethyl group and a phenyl group at the 4-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural attributes.

Typical of alcohols, such as:

  • Esterification: Reacting with carboxylic acids or anhydrides to form esters.
  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: It can undergo reduction reactions, where the hydroxyl group may be converted to other functional groups.

These reactions are facilitated by common reagents such as sodium borohydride for reductions or pyridine for esterifications, showcasing its versatility in synthetic organic chemistry .

The synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexanol can be achieved through several methods:

  • Reduction of 4-Phenylcyclohexanone: This method involves reducing the corresponding ketone using sodium borohydride in methanol, yielding the desired alcohol.
  • Hydroxymethylation of Cyclohexanol Derivatives: Utilizing formaldehyde in the presence of a base can introduce the hydroxymethyl group at the 4-position of cyclohexanol derivatives.
  • Direct Alkylation: Using alkyl halides in the presence of a base can also facilitate the introduction of the hydroxymethyl group on phenolic substrates .

4-(Hydroxymethyl)-4-phenylcyclohexanol has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis or as active pharmaceutical ingredients due to their biological activities.
  • Chemical Industry: It can be used as a building block in organic synthesis for producing more complex molecules.
  • Material Science: The compound's properties may allow it to be utilized in polymer chemistry or as a plasticizer.

Similar Compounds

Several compounds share structural similarities with 4-(Hydroxymethyl)-4-phenylcyclohexanol. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
4-PhenylcyclohexanolC12H16OC_{12}H_{16}OLacks hydroxymethyl group; simpler structure
1-(Hydroxymethyl)-1-phenylcyclopentanolC12H16OC_{12}H_{16}OCyclopentane ring; different ring size
1,2-Dihydroxy-4-phenylcyclohexaneC13H18O3C_{13}H_{18}O_{3}Contains two hydroxyl groups; increased polarity
3-Hydroxy-2-methyl-3-phenylbutan-1-oneC14H18OC_{14}H_{18}OKetone functional group; different reactivity

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

206.130679813 g/mol

Monoisotopic Mass

206.130679813 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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